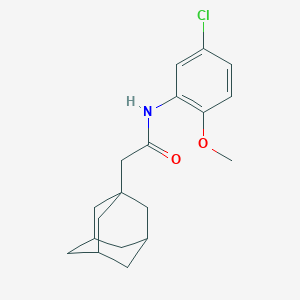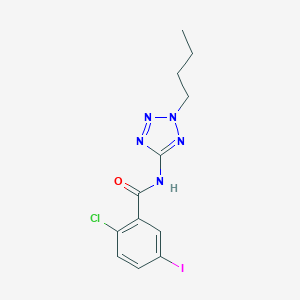
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist for metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G-protein coupled receptor family. ACPD has been found to have various applications in the field of neuroscience, particularly in the study of neurological disorders such as Parkinson's disease, depression, and anxiety.
Mecanismo De Acción
ACPD acts as an agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which is predominantly expressed in the brain regions associated with motor control, reward, and cognition. Activation of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide by ACPD leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action has been implicated in the neuroprotective effects of ACPD in Parkinson's disease.
Biochemical and Physiological Effects:
Apart from its neuroprotective effects, ACPD has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the striatum, which is a key brain region involved in motor control. ACPD has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD has several advantages as a research tool in neuroscience. It is a potent and selective agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which allows for the precise modulation of glutamatergic neurotransmission. ACPD is also relatively stable and can be easily synthesized in the laboratory. However, the use of ACPD in lab experiments is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on ACPD. One potential application is in the development of novel therapies for Parkinson's disease. ACPD has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is in the study of the role of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide in the regulation of stress response. ACPD has been found to modulate the activity of the HPA axis, and further studies are needed to elucidate the underlying mechanisms. Overall, the research on ACPD has the potential to provide valuable insights into the pathophysiology of neurological disorders and to pave the way for the development of novel therapies.
Métodos De Síntesis
ACPD can be synthesized through a multistep process that involves the reaction of 1-adamantanamine with 2-bromo-5-chloroanisole. The resulting intermediate is then subjected to a series of reactions that involve reduction, protection, and deprotection steps to yield the final product. The synthesis of ACPD is a challenging process that requires expertise in organic chemistry and careful handling of reactive intermediates.
Aplicaciones Científicas De Investigación
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons in the substantia nigra. ACPD has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
Propiedades
Fórmula molecular |
C19H24ClNO2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24ClNO2/c1-23-17-3-2-15(20)7-16(17)21-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,22) |
Clave InChI |
OUDLOMDTJNHNBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)